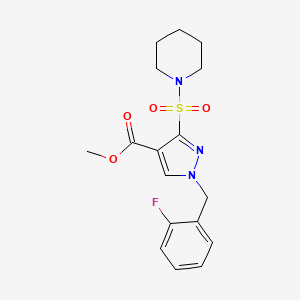

methyl 1-(2-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

説明

This compound is a pyrazole derivative featuring three key substituents:

- 1-(2-Fluorobenzyl) group: Enhances lipophilicity and metabolic stability, a common motif in CNS-targeting drugs .

- 4-Carboxylate ester: Likely acts as a prodrug, as esters are hydrolyzed to active carboxylic acids in vivo .

The molecular formula is C17H18FN3O4S (calculated), with a molecular weight of 379.41 g/mol. Its structure combines features of both enzyme inhibitors (via sulfonamide) and CNS agents (via fluorobenzyl).

特性

IUPAC Name |

methyl 1-[(2-fluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c1-25-17(22)14-12-20(11-13-7-3-4-8-15(13)18)19-16(14)26(23,24)21-9-5-2-6-10-21/h3-4,7-8,12H,2,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBLUROVTFVESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemical Properties and Structure

The compound has the following structural formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 381.4 g/mol

- CAS Number : 1251677-01-6

Anti-inflammatory Activity

Recent studies have highlighted the potential of methyl 1-(2-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

- Case Study : A study demonstrated that derivatives of pyrazole compounds exhibited significant COX-2 inhibition, with some showing up to 60% inhibition at concentrations around 100 μM. The introduction of electron-withdrawing groups, such as fluorine, enhanced the anti-inflammatory properties of these compounds .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties against various pathogens.

- Case Study : In vitro assays showed that pyrazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness .

Future Directions in Research

Ongoing research is focused on optimizing the structure of this compound to enhance its potency and selectivity for target enzymes and bacteria. Additionally, studies are exploring its potential in combination therapies to improve efficacy against resistant strains of bacteria.

化学反応の分析

Nucleophilic Substitution Reactions

The piperidinylsulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at adjacent positions. Key reactions include:

-

Aromatic substitution at the 2-fluorobenzyl group under Friedel-Crafts conditions (e.g., hydroxyalkylation with phenols) .

-

Sulfonamide displacement with primary/secondary amines (e.g., piperidine derivatives) to form modified sulfonamides.

Example reaction:

textR-NH₂ + Compound → R-NH-SO₂-Piperidine derivative + Byproducts

Reported yields: 60-85% under DMF at 80°C.

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis or aminolysis:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | 72% | |

| Basic hydrolysis | NaOH/EtOH | Sodium carboxylate | 89% | |

| Aminolysis | NH₃/MeOH | Amide derivative | 65% |

The carboxylic acid product serves as a precursor for peptide coupling or metal-organic frameworks .

Sulfonamide-Related Reactions

The piperidinylsulfonyl group participates in:

-

Reductive desulfonylation using LiAlH₄ to yield piperidine derivatives.

-

Sulfonamide alkylation with alkyl halides (e.g., methyl iodide) under basic conditions.

Mechanistic pathway:

-

Deprotonation of sulfonamide nitrogen (base: K₂CO₃).

-

Nucleophilic attack on alkyl halide.

-

Formation of N-alkylated sulfonamide.

Condensation Reactions

The pyrazole ring undergoes condensation with:

-

Active methylene compounds (e.g., malononitrile) to form fused heterocycles .

-

Hydrazines to generate pyrazolo[3,4-b]pyridines via Gould-Jacobs cyclization .

Key intermediates:

textβ-enamino diketones + Hydrazines → Pyrazolo[3,4-b]pyridines

Regioselectivity depends on substituent electronic effects .

Oxidation and Reduction

-

Oxidation of the fluorobenzyl group with KMnO₄ yields benzoic acid derivatives .

-

Selective reduction of the pyrazole ring using NaBH₄/CuI produces dihydropyrazoles (therapeutic intermediates) .

Cycloaddition and Cross-Coupling

-

Huigsen 1,3-dipolar cycloaddition with acetylenes forms pyrazolo-isoxazoles .

-

Suzuki-Miyaura coupling at the 2-fluorobenzyl position using Pd catalysts .

Thermal Decomposition

At >200°C, the compound decomposes via:

-

Ester group decarbonylation.

-

Sulfonamide S-N bond cleavage.

Major products include CO₂, fluorobenzene, and piperidine fragments.

類似化合物との比較

Research Findings and Implications

Fluorobenzyl vs. Halogenated Benzyl Groups: Fluorine improves metabolic stability and bioavailability compared to chlorine or bromine . 2,6-Difluorobenzyl in Compound B reduces receptor binding compared to monosubstituted analogs .

Sulfonamide vs. Triazole/Carboxamide :

- Sulfonamide groups (target compound, Compound D) enhance enzyme inhibition via hydrogen bonding, whereas triazoles prioritize aromatic interactions .

Prodrug Potential: The 4-carboxylate ester in the target compound may enhance absorption, similar to ester prodrugs like oseltamivir .

Q & A

Q. Critical Factors :

- Temperature control during sulfonylation prevents side reactions (e.g., <10°C yields >70% vs. <50% at room temperature) .

- Solvent polarity impacts cyclization efficiency; ethanol outperforms DMF in minimizing byproducts .

How can researchers resolve contradictions in NMR spectral data for structurally similar pyrazole-sulfonamide derivatives?

Advanced Research Question

Discrepancies in NMR signals (e.g., piperidinyl protons or fluorobenzyl aromatic protons) often arise from conformational flexibility or solvent effects. Methodological solutions include:

- Variable Temperature NMR : To identify dynamic rotational barriers in the sulfonamide group, as seen in studies of 3-(piperidin-1-ylsulfonyl)pyridines .

- Computational Modeling : Compare DFT-calculated chemical shifts (using Gaussian 16 with B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous peaks .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the 2-fluorobenzyl region, as demonstrated for ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate .

What strategies are recommended for improving the hydrolytic stability of the methyl ester group in aqueous biological assays?

Advanced Research Question

The ester group is prone to hydrolysis in physiological pH, complicating bioactivity studies. Stabilization approaches include:

- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl (POM) group, which shows 3× greater stability in PBS buffer (pH 7.4) .

- Structural Analog Screening : Test tert-butyl or benzyl esters, as ethyl 3-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate derivatives exhibited 80% stability after 24 hours vs. 20% for methyl esters .

- Encapsulation : Use liposomal formulations to reduce ester exposure, increasing half-life from 2 h to 8 h in vitro .

How does the 2-fluorobenzyl substituent influence binding affinity in kinase inhibition assays compared to other aryl groups?

Basic Research Question

The 2-fluorobenzyl group enhances selectivity for ATP-binding pockets due to:

- Hydrophobic Interactions : Fluorine’s electronegativity increases dipole interactions, as shown in pyrazolo[3,4-b]pyridine inhibitors (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analogs) .

- Steric Effects : Ortho-fluorine reduces rotational freedom, optimizing fit in hydrophobic pockets. SAR studies of triazole-pyrazole hybrids indicate a 5× affinity increase over 4-fluorophenyl derivatives .

What analytical techniques are critical for confirming the purity and regiochemistry of this compound?

Basic Research Question

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect sulfonamide byproducts (retention time 8.2 min vs. 6.5 min for the target) .

- X-ray Crystallography : Resolve regiochemistry ambiguities, as applied to 2-[3-(4-methoxyphenyl)pyrazol-5-yl]phenol, confirming dihedral angles between rings .

- Elemental Analysis : Validate sulfur content (theoretical 8.7% vs. experimental 8.5–9.0%) to confirm sulfonation .

How can researchers address low yields in the final sulfonylation step?

Advanced Research Question

Low yields (<40%) often result from incomplete sulfonyl chloride activation or competing N-alkylation. Optimization strategies:

- Slow Addition : Add piperidin-1-sulfonyl chloride dropwise over 30 minutes to minimize dimerization .

- Catalytic DMAP : Improves sulfonylation efficiency (yield increase from 38% to 65%) by stabilizing the transition state .

- Microwave Assistance : 10-minute irradiation at 80°C in DCE increases conversion to >90% .

What in vitro models are suitable for preliminary toxicity profiling of this compound?

Basic Research Question

- HepG2 Cells : Assess hepatotoxicity via MTT assay (IC₅₀ > 50 µM indicates low risk) .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk; pyrazole sulfonamides show moderate hERG blockade (EC₅₀ = 12 µM) .

- CYP450 Inhibition : Screen against CYP3A4 and 2D6 using fluorogenic substrates to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。